molecular formula C27H23NO2 B286544 N-[(4-methoxyphenyl)(phenyl)methyl][1,1'-biphenyl]-4-carboxamide

N-[(4-methoxyphenyl)(phenyl)methyl][1,1'-biphenyl]-4-carboxamide

Cat. No.: B286544
M. Wt: 393.5 g/mol
InChI Key: PNNMBHBASGXGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methoxyphenyl)(phenyl)methyl][1,1'-biphenyl]-4-carboxamide is an organic compound with a complex structure that includes a biphenyl core and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)(phenyl)methyl][1,1'-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The initial step involves the acylation of biphenyl with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent steps may include reduction of the acyl group to an alkane and further functionalization to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)(phenyl)methyl][1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(4-methoxyphenyl)(phenyl)methyl][1,1'-biphenyl]-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)(phenyl)methyl][1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)(phenyl)methyl][1,1'-biphenyl]-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl core and methoxyphenyl group contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C27H23NO2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)-phenylmethyl]-4-phenylbenzamide

InChI

InChI=1S/C27H23NO2/c1-30-25-18-16-23(17-19-25)26(22-10-6-3-7-11-22)28-27(29)24-14-12-21(13-15-24)20-8-4-2-5-9-20/h2-19,26H,1H3,(H,28,29)

InChI Key

PNNMBHBASGXGPN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.